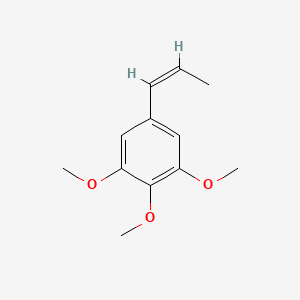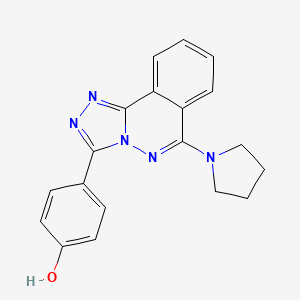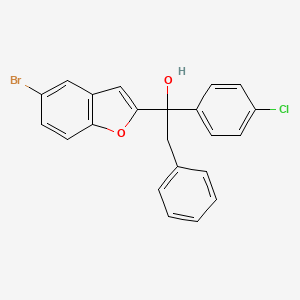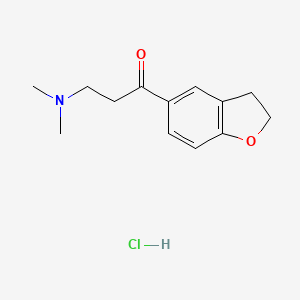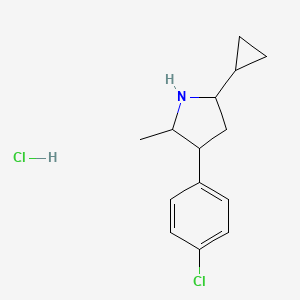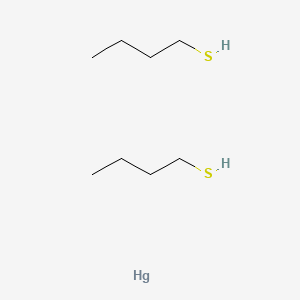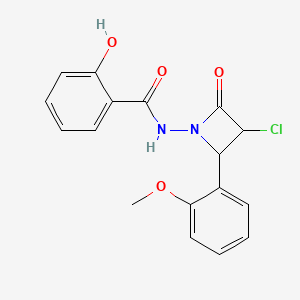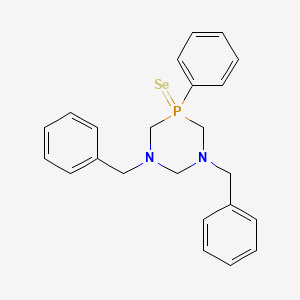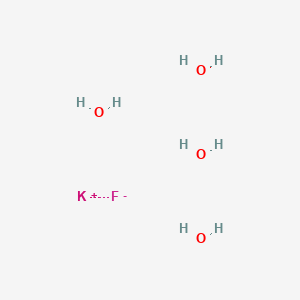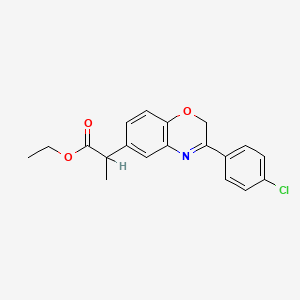
Icomucret sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icomucret sodium involves the hydroxylation of eicosatetraenoic acid. The reaction typically requires specific catalysts and controlled conditions to ensure the correct stereochemistry of the product . The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation at the 15th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is optimized for yield and cost-effectiveness, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Icomucret sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound. These derivatives have different biological activities and can be used for various research applications .
Scientific Research Applications
Icomucret sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in modulating inflammatory responses and immune functions.
Medicine: Investigated for its potential in treating dry eye syndrome and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Icomucret sodium exerts its effects by inhibiting the formation of leukotriene B4, a potent inflammatory mediator. It specifically targets the 5-lipoxygenase pathway, reducing the production of pro-inflammatory molecules . This inhibition leads to decreased inflammation and reduced symptoms in conditions like dry eye syndrome .
Comparison with Similar Compounds
Similar Compounds
15-Hydroxyeicosatetraenoic acid: A closely related compound with similar anti-inflammatory properties.
12-Hydroxyeicosatetraenoic acid: Another hydroxyeicosatetraenoic acid derivative with distinct biological activities.
Leukotriene B4 inhibitors: A class of compounds that inhibit leukotriene B4 formation, similar to icomucret sodium
Uniqueness
This compound is unique due to its specific inhibition of leukotriene B4 formation and its potential therapeutic applications in ophthalmic disorders. Its ability to modulate inflammatory responses makes it a valuable compound for research and therapeutic development .
Properties
CAS No. |
339046-14-9 |
|---|---|
Molecular Formula |
C20H31NaO3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
sodium;(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O3.Na/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23;/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23);/q;+1/p-1/b5-4-,10-8-,11-9-,17-14+;/t19-;/m0./s1 |
InChI Key |
RQVLCLFGGVMPGP-OMIIFBLASA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


